2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO5S2/c1-12-9-16(7-8-17(12)30-10-19(26)27)32(28,29)11-18-13(2)25-20(31-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSAXXBOZZGAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Step 1: Halogenation of 2-Methylphenol
Objective : Introduce halogen (Br/I) at the para position of 2-methylphenol.
Reaction Conditions :
-
Substrate : 2-Methylphenol (ortho-methyl phenol).
-
Halogenation Agents : Bromine with potassium iodide or iodine.
-
Oxidants : Potassium peroxymonosulfate, peracetic acid, or hydrogen peroxide.
-
Solvents : tert-Butanol, acetonitrile, or methanol.
Mechanism : Electrophilic aromatic substitution facilitated by in-situ generation of hypobromous acid (HOBr) or hypoiodous acid (HOI). The methyl group directs para-halogenation.
Optimization Data :
Outcome : 4-Bromo-2-methylphenol or 4-iodo-2-methylphenol with 83–91% yield.
Step 2: Alkylation with Chloro/Bromoacetic Acid tert-Butyl Ester
Objective : Attach the tert-butoxyacetic acid moiety via nucleophilic aromatic substitution.
Reaction Conditions :
-
Substrate : 4-Halo-2-methylphenol.
-
Alkylating Agent : Chloroacetic acid tert-butyl ester or bromoacetic acid tert-butyl ester.
-
Base : Sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide (t-BuOK).
-
Solvents : Tetrahydrofuran (THF), acetone, or ethanol.
Mechanism : Deprotonation of phenol by base generates a phenoxide ion, which displaces chloride/bromide from the alkylating agent.
Optimization Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH (1.3 eq) | THF | 0–25°C | 83 |
| K2CO3 (2 eq) | Acetone | 30°C | 73 |
| t-BuOK (1.3 eq) | Ethanol | 10–35°C | 76 |
Outcome : (4-Bromo/iodo-2-methylphenoxy)-tert-butyl acetate (Purity: 98.1–98.7%).
Step 3: Grignard Exchange and Thiolation
Objective : Substitute halogen with methylthio group via organometallic intermediates.
Reaction Conditions :
-
Substrate : (4-Bromo/iodo-2-methylphenoxy)-tert-butyl acetate.
-
Grignard Reagent : Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl complex.
-
Sulfur Source : Elemental sulfur (S8).
-
Thiazole Bromide : 5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.
Mechanism :
-
Halogen-metal exchange forms aryl magnesium species.
-
Reaction with sulfur yields thiolate intermediate.
-
Alkylation with thiazole bromide installs methylthio group.
Optimization Data :
| Grignard Reagent | Temperature | Conversion (%) |
|---|---|---|
| i-PrMgCl (2M in THF) | -10–5°C | >99 |
| i-PrMgCl·LiCl (2M in 2-MeTHF) | -10–5°C | 91.7 |
Outcome : 2-[2-Methyl-4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]thio]phenoxy]acetic acid tert-butyl ester (Yield: 76–83%).
Step 4: Oxidation to Sulfone and Hydrolysis
Objective : Oxidize thioether to sulfone and deprotect tert-butyl ester.
Reaction Conditions :
-
Oxidation : m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide with vanadium catalysts.
-
Hydrolysis : Aqueous hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Mechanism :
-
Oxidation : Electrophilic addition of peracid forms sulfoxide, then sulfone.
-
Hydrolysis : Acid-catalyzed cleavage of tert-butyl ester to carboxylic acid.
Optimization Data :
| Oxidation Agent | Conditions | Sulfone Yield (%) |
|---|---|---|
| mCPBA (2 eq) | CH2Cl2, 0°C→25°C | 92 |
| H2O2 (30%), VO(acac)2 | Ethanol, 50°C | 88 |
Outcome : 2-[2-Methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid (GW501516 sulfone) with ≥97% purity (HPLC).
Analytical Characterization and Quality Control
Structural Confirmation :
-
1H NMR (CDCl3): δ 7.45–7.34 (d, 2H, Ar-H), 6.56–6.45 (dd, 1H, Ar-H), 4.78 (s, 1H, OCH2CO), 2.24 (s, 3H, CH3).
Purity Assessment :
Industrial-Scale Considerations
Catalyst Recycling :
-
Vanadium-based oxidation catalysts can be recovered via filtration (85% efficiency).
Solvent Recovery : -
THF and 2-methyltetrahydrofuran (2-MeTHF) are distilled and reused (≥90% recovery).
Cost Drivers : -
5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole accounts for 62% of raw material costs .
Analyse Chemischer Reaktionen
Types of Reactions: : 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid primarily undergoes oxidation reactions. The sulfur atom in the compound is oxidized to form the sulfone group. Other potential reactions include substitution and reduction, although these are less common .
Common Reagents and Conditions: : The oxidation of GW 501516 to its sulfone derivative typically involves reagents such as hydrogen peroxide, peracids, or other strong oxidizing agents. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products: : The primary product of the oxidation reaction is 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid. Other minor products may include partially oxidized intermediates, but these are usually removed during the purification process .
Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Uses
Research indicates that this compound may have therapeutic potential in treating metabolic disorders, particularly obesity and type 2 diabetes, by improving insulin sensitivity and promoting lipid metabolism .
Thiazole Derivatives in Cancer Treatment
Thiazole-containing compounds have been extensively studied for their anticancer properties. The thiazole moiety in this compound contributes to its cytotoxic effects against various cancer cell lines. Studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in cancer treatment:
- Study on Glioblastoma : A derivative similar to this compound demonstrated significant cytotoxicity against glioblastoma U251 cells, suggesting potential for brain cancer therapies .
- Melanoma Research : Analogues with thiazole structures exhibited selective toxicity towards melanoma cells, indicating their potential as targeted cancer therapies .
Antimicrobial Activity
The sulfone derivative has shown promising antimicrobial activity, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the thiazole ring enhances its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
Industrial Applications
Due to its antimicrobial properties, this compound could be explored for use in agricultural settings as a pesticide or fungicide, providing an alternative to traditional chemical agents that may have harmful environmental effects.
Wirkmechanismus
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid exerts its effects by acting as a PPARδ agonist. PPARδ is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation and energy metabolism. By activating PPARδ, 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid enhances the oxidation of fatty acids in skeletal muscle and adipose tissue, leading to increased energy expenditure and improved lipid profiles .
Vergleich Mit ähnlichen Verbindungen
GW0742
GW0742 (4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy acetic acid) shares structural similarity with GW501516, differing by a fluorine substituent at the phenyl ring. Both compounds activate PPAR-δ, but GW0742 exhibits slightly reduced metabolic stability due to the electron-withdrawing fluorine group .
2-Methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoic Acid (2b)
This derivative replaces the acetic acid moiety with a bulkier propanoic acid group. Despite similar PPAR-δ activation, its steric hindrance reduces binding affinity compared to GW501516 .
Heterocyclic Analogues with Divergent Targets
Triazole Derivatives
Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the thiazole core with a triazole ring. These molecules often target kinases or inflammatory pathways rather than PPAR-δ, highlighting the importance of the thiazole heterocycle in GW501516’s specificity .
Thiazolidinone Derivatives
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid () contains a thiazolidinone ring instead of thiazole. This structural shift redirects activity toward antioxidant pathways, demonstrating reduced PPAR-δ affinity .
Substituent-Modified Analogues
2-[2-[(5-Cyano-2-fluorophenyl)methylsulfanyl]-4-methyl-1,3-thiazol-5-yl]acetic Acid
This compound introduces a cyano group and fluorine at the phenyl ring.
Polymorphic Forms of GW501516
Polymorphs of GW501516 () exhibit identical chemical structures but differ in crystallinity, impacting bioavailability. For instance, Form I shows higher dissolution rates than Form II, critical for pharmaceutical formulations .
Biologische Aktivität
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid (CAS: 317318-70-0) is a sulfone derivative of GW 501516, a compound initially explored for its potential in treating metabolic and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H18F3NO3S2 |
| Molecular Weight | 453.51 g/mol |
| Purity | 98% |
| IUPAC Name | 2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid |
| SMILES | CC1=CC(SCC2=C(C)N=C(C3=CC=C(C(F)(F)F)C=C3)S2)=CC=C1OCC(=O)O |
The primary mechanism of action for 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid is as an agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). Activation of PPARδ enhances fatty acid oxidation and energy metabolism in skeletal muscle and adipose tissues, leading to improved lipid profiles and increased energy expenditure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those structurally related to our compound. For example, thiazole-bearing compounds have shown significant cytotoxicity against various cancer cell lines:
- HepG-2 (Hepatocellular carcinoma) : Compounds derived from thiazole structures exhibited IC50 values as low as 1.61 µg/mL, indicating potent anticancer activity .
Anticonvulsant Activity
The thiazole moiety has been linked to anticonvulsant properties. In animal models, certain thiazole derivatives demonstrated effective seizure protection at doses significantly lower than standard treatments like ethosuximide . This suggests that the thiazole structure may enhance neuroprotective effects.
Metabolic Effects
As a derivative of GW 501516, this compound has been investigated for its role in metabolic regulation. Studies indicate that it may improve insulin sensitivity and lipid metabolism, making it a candidate for further research in metabolic disorders .
Study on Anticancer Activity
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested their efficacy against A549 human lung adenocarcinoma cells. The results showed that certain derivatives had strong selectivity with IC50 values indicating significant cytotoxic effects . This reinforces the potential application of thiazole-containing compounds in cancer therapy.
Research on PPARδ Agonism
In a pharmacological profiling study, compounds similar to 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid were assessed for their PPARδ agonistic activity. These studies confirmed that activation leads to favorable metabolic changes, which could be beneficial in treating obesity-related conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
- Methodology : Synthesis typically involves multi-step reactions. For example, the methyl ester derivative (CAS 317318-69-7) is synthesized via nucleophilic substitution and esterification. Key intermediates like 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS 438577-61-8) are critical precursors, prepared through cyclization of thioureas with α-haloketones .
- Characterization : Use LC-ESI-QFT mass spectrometry to confirm molecular mass and fragmentation patterns (e.g., [M+H]+ at m/z 468.5) . IR spectroscopy and NMR (1H/13C) are essential for verifying functional groups and regiochemistry.
Q. How does the trifluoromethylphenyl-thiazole moiety influence the compound's physicochemical properties?
- Key Data :
- Experimental Validation : Compare solubility and stability profiles with analogs lacking the CF3 group (e.g., methylthiophenylacetic acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Case Study : Analogous compounds (e.g., 2-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid) show divergent enzyme inhibition profiles due to minor structural variations. For example, substitution at the phenyl ring (e.g., para-CF3 vs. meta-F) alters steric hindrance and hydrogen-bonding capacity .
- Methodology :
- Perform molecular docking to compare binding modes with target enzymes (e.g., kinases or proteases).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters .
Q. What strategies optimize the compound's selectivity for peroxisome proliferator-activated receptors (PPARs) in therapeutic applications?
- Insights from Synthesis : Derivatives like 2-methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoic acid (2b) show PPAR-δ selectivity. Hydrolysis of the methyl ester to the free acid (as in the target compound) enhances receptor binding .
- Experimental Design :
- Modify the acetic acid side chain (e.g., introduce methyl or halogen substituents) and assay PPAR subtype activation using luciferase reporter gene assays.
- Compare with GW 1516 (a known PPAR-δ agonist) to benchmark potency .
Q. How do sulfonyl vs. sulfanyl substituents in the phenoxy chain affect biological activity and metabolic stability?
- Data Comparison :
| Substituent | Activity (IC50, nM) | Metabolic Half-life (h) |
|---|---|---|
| Sulfonyl (target compound) | 12.3 ± 1.2 (PPAR-δ) | 8.5 ± 0.7 |
| Sulfanyl (methyl ester analog) | 45.6 ± 3.1 | 4.2 ± 0.3 |
- Mechanistic Analysis : Sulfonyl groups improve oxidative stability but may reduce cell permeability due to increased polarity. Use Caco-2 assays to measure permeability and microsomal stability tests .
Methodological Notes
- Structural Confirmation : Always cross-validate synthetic products with high-resolution mass spectrometry (HRMS) and X-ray crystallography if possible (e.g., Acta Cryst. data for triazole analogs) .
- Biological Assays : Include positive controls (e.g., GW 1516 for PPAR studies) and validate findings across multiple cell lines to mitigate off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
